4-Amino-1-(piperidin-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is achieved through the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile. This reaction can be carried out both chemically and electrochemically, with the latter offering milder conditions and slightly higher yields . This suggests that the synthesis of 4-Amino-1-(piperidin-1-yl)butan-2-ol could potentially be optimized through similar multi-component reactions or electrochemical methods.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-1-(piperidin-1-yl)butan-2-ol is complex, with multiple functional groups influencing their reactivity and stereochemistry. For example, the stereochemistry of the cyclization process in the synthesis of 4-aminotetrahydropyridines depends on the nature of the N-substituent of the imine . This indicates that the molecular structure of 4-Amino-1-(piperidin-1-yl)butan-2-ol, with its piperidine ring and amino group, would also likely exhibit specific stereochemical properties that could affect its reactivity and potential applications.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite diverse. The synthesis of 4-aminotetrahydropyridines involves the imino Diels-Alder reaction, which is a cycloaddition reaction that forms a six-membered ring . This type of reaction is stereoselective and can lead to the formation of 4-piperidone derivatives upon hydrolysis. Therefore, it is plausible that 4-Amino-1-(piperidin-1-yl)butan-2-ol could also participate in similar cycloaddition reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Amino-1-(piperidin-1-yl)butan-2-ol are not directly discussed in the provided papers, we can infer that the presence of functional groups such as the amino and hydroxyl groups would impart certain characteristics. These groups are likely to influence the compound's solubility, boiling and melting points, and its ability to form hydrogen bonds. Additionally, the piperidine ring could contribute to the compound's stability and reactivity, potentially making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Polymer Science and Drug Delivery
Degradable Poly(β-amino esters) : Research by Lynn and Langer (2000) focused on the synthesis and characterization of poly(β-amino esters) through the addition of piperidine derivatives to 1,4-butanediol diacrylate. These polymers, which degrade into β-amino acids and 1,4-butanediol, showed potential as noncytotoxic materials for drug delivery systems, particularly due to their ability to form complexes with plasmid DNA, suggesting applications in gene therapy (Lynn & Langer, 2000).
pH-sensitive Polymers : Kim et al. (2005) developed pH-sensitive and biodegradable polymers by controlling the molecular weight during synthesis, employing a process that includes piperazine, a compound structurally related to 4-Amino-1-(piperidin-1-yl)butan-2-ol. These materials could be highly relevant for pH-responsive drug carriers, enhancing targeted drug delivery capabilities (Kim et al., 2005).
Molecular Sensors
Reversible Fluorescence Probes : Wang, Ni, and Shao (2016) synthesized a reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol, a structural analog of 4-Amino-1-(piperidin-1-yl)butan-2-ol, demonstrating its application in detecting the ClO^(-)/AA redox cycle within living cells. This research highlights the compound's potential in developing sensitive tools for cellular and molecular biology studies (Wang, Ni, & Shao, 2016).
Synthetic Chemistry
Synthesis of Chiral Compounds : Marin et al. (2004) utilized derivatives of piperidine in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine, highlighting the role of 4-Amino-1-(piperidin-1-yl)butan-2-ol related compounds in synthesizing complex chiral molecules. This work is significant for the development of novel pharmaceuticals and chiral catalysts (Marin et al., 2004).
Advanced Materials
Dendritic Melamines : Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, demonstrating the utility of piperidine derivatives in constructing complex molecular architectures. These materials have potential applications in nanotechnology and materials science (Sacalis et al., 2019).
Safety And Hazards
- Toxicity : Evaluate the toxicity profile of 4-Amino-1-(piperidin-1-yl)butan-2-ol.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
8.
Future Directions
- Drug Development : Explore potential therapeutic applications based on its pharmacological properties.
- Green Synthesis : Investigate environmentally friendly methods for its synthesis.
- Structure-Activity Relationship (SAR) : Correlate its structure with biological activity.
properties
IUPAC Name |
4-amino-1-piperidin-1-ylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-4-9(12)8-11-6-2-1-3-7-11/h9,12H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOHTWQVTOIXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(piperidin-1-yl)butan-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.